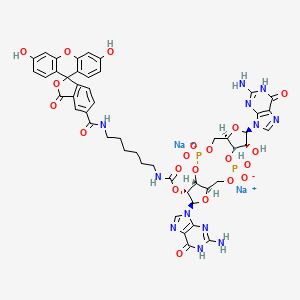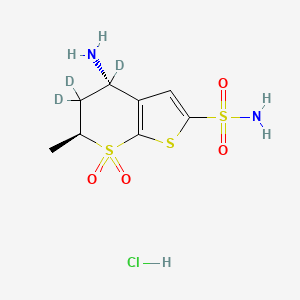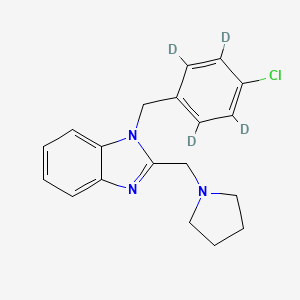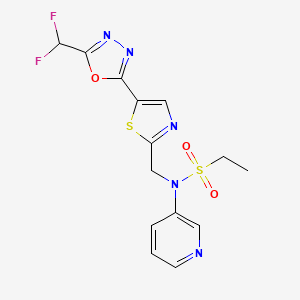
2'-Fluo-AHC-c-di-GMP (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Fluo-AHC-c-di-GMP (sodium) is a multifunctional dye used extensively in biological experiments. It is a fluorescent analogue of the bacterial second messenger cyclic diguanosine monophosphate (c-di-GMP). This compound is particularly valuable for its ability to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Vorbereitungsmethoden
The synthesis of 2’-Fluo-AHC-c-di-GMP (sodium) involves conjugating a fluoresceinyl group to one of the 2’-hydroxy groups of cyclic diguanosine monophosphate via a 9-atom spacer. The detailed synthetic steps include the use of various reagents and conditions such as 1H-tetrazole, iodine, pyridine, dichloromethane, and aqueous ammonia . Industrial production methods typically involve similar synthetic routes but are scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
2’-Fluo-AHC-c-di-GMP (sodium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like iodine.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium sulfide are often used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2’-Fluo-AHC-c-di-GMP (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reactions.
Biology: Helps in observing and analyzing cell structures, tracking biomolecules, and evaluating cell functions.
Medicine: Used in diagnostic applications to detect biomolecules and study tissue pathology.
Industry: Employed in textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells
Wirkmechanismus
The mechanism of action of 2’-Fluo-AHC-c-di-GMP (sodium) involves its ability to fluoresce when excited by light at a specific wavelength (λ exc 494 nm) and emit light at another wavelength (λ em 517 nm). This fluorescence allows researchers to track and observe various biological processes. The dye is conjugated via a 9-atom spacer to one of the 2’-hydroxy groups, which facilitates its incorporation into biological systems .
Vergleich Mit ähnlichen Verbindungen
2’-Fluo-AHC-c-di-GMP (sodium) is unique due to its specific fluorescent properties and its ability to be used in a wide range of applications. Similar compounds include:
Cyclic diguanosine monophosphate (c-di-GMP): The parent compound without the fluorescent modification.
Other fluorescent dyes: Such as fluorescein and rhodamine, which are used for similar purposes but may have different excitation and emission wavelengths
These similar compounds highlight the versatility and uniqueness of 2’-Fluo-AHC-c-di-GMP (sodium) in scientific research.
Eigenschaften
Molekularformel |
C48H46N12Na2O21P2 |
|---|---|
Molekulargewicht |
1234.9 g/mol |
IUPAC-Name |
disodium;[(1S,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(2-amino-6-oxo-1H-purin-9-yl)-18-hydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-9-yl] N-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexyl]carbamate |
InChI |
InChI=1S/C48H48N12O21P2.2Na/c49-45-55-37-31(40(65)57-45)53-18-59(37)42-33(63)34-29(76-42)16-73-83(71,72)81-35-30(17-74-82(69,70)80-34)77-43(60-19-54-32-38(60)56-46(50)58-41(32)66)36(35)78-47(68)52-12-4-2-1-3-11-51-39(64)20-5-8-24-23(13-20)44(67)79-48(24)25-9-6-21(61)14-27(25)75-28-15-22(62)7-10-26(28)48;;/h5-10,13-15,18-19,29-30,33-36,42-43,61-63H,1-4,11-12,16-17H2,(H,51,64)(H,52,68)(H,69,70)(H,71,72)(H3,49,55,57,65)(H3,50,56,58,66);;/q;2*+1/p-2/t29-,30-,33-,34-,35-,36-,42-,43-;;/m1../s1 |
InChI-Schlüssel |
QYUUGROCOBLPQW-ZXIRLDLASA-L |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OC(=O)NCCCCCCNC(=O)C8=CC9=C(C=C8)C2(C3=C(C=C(C=C3)O)OC3=C2C=CC(=C3)O)OC9=O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OC(=O)NCCCCCCNC(=O)C8=CC9=C(C=C8)C2(C3=C(C=C(C=C3)O)OC3=C2C=CC(=C3)O)OC9=O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide](/img/structure/B12369494.png)
![N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide](/img/structure/B12369508.png)
![4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B12369516.png)

![N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide](/img/structure/B12369535.png)



![6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B12369570.png)
![(1S,12S,14R)-9-methoxy-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride](/img/structure/B12369571.png)
